6-(2-Chloro-4-methylphenyl)picolinic acid
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Overview
Description
6-(2-Chloro-4-methylphenyl)picolinic acid is an organic compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol. This compound has garnered significant interest due to its various biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-methylphenyl)picolinic acid typically involves the reaction of 2-chloro-4-methylphenylboronic acid with 6-bromopicolinic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
6-(2-Chloro-4-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential herbicidal activity and its role in plant growth regulation.
Medicine: Explored for its potential antiviral and immunomodulatory effects.
Industry: Utilized in the development of novel herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in its herbicidal activity, it acts as a synthetic auxin, disrupting normal plant growth by mimicking natural plant hormones . In medicinal applications, it binds to zinc finger proteins, altering their structure and function, which can inhibit viral replication and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with structural similarities.
Uniqueness
6-(2-Chloro-4-methylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups enhance its reactivity and biological activity compared to other picolinic acid derivatives .
Properties
IUPAC Name |
6-(2-chloro-4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-5-6-9(10(14)7-8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVHMIXCESQNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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